

analytical techniques for quantifying 9-Allyl-2-chlorothioxanthen-9-ol

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Compound of Interest

Compound Name: 9-Allyl-2-chlorothioxanthen-9-ol

CAS No.: 33049-88-6

Cat. No.: B117231

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An Application Note and Protocol for the Quantification of **9-Allyl-2-chlorothioxanthen-9-ol**

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the analytical techniques for the quantification of **9-Allyl-2-chlorothioxanthen-9-ol**, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, and providing field-proven insights.

Introduction to 9-Allyl-2-chlorothioxanthen-9-ol

9-Allyl-2-chlorothioxanthen-9-ol (CAS No: 33049-88-6) is a thioxanthen derivative recognized for its role as a precursor in the synthesis of various therapeutic agents.[1][2] Thioxanthenes, as a class, are known to possess a range of biological activities, including antipsychotic and antimicrobial effects.[3] Given its significance, the ability to accurately and reliably quantify **9-Allyl-2-chlorothioxanthen-9-ol** is paramount for ensuring the quality, consistency, and efficacy of the final drug product. This application note outlines robust analytical methodologies for its quantification, with a focus on High-Performance Liquid

Chromatography (HPLC) as the primary technique, supplemented by UV-Vis Spectrophotometry for simpler applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **9-Allyl-2-chlorothioxanthen-9-ol** is fundamental to the development of effective analytical methods.

Property	Value	Source
Chemical Name	9-Allyl-2-chlorothioxanthen-9-ol	[4]
Synonyms	2-Chloro-9-(2-propenyl)-9H-thioxanthen-9-ol	[2]
CAS Number	33049-88-6	[2][4]
Molecular Formula	C ₁₆ H ₁₃ ClOS	[2][4]
Molecular Weight	288.79 g/mol	[2][4]
Appearance	Likely a solid at room temperature (inferred)	
Solubility	Expected to be soluble in organic solvents like acetonitrile, methanol, and DMSO.	
UV Absorbance	The thioxanthene core structure imparts strong UV absorbance, making it suitable for UV-based detection methods.[5]	

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the recommended technique for the quantification of **9-Allyl-2-chlorothioxanthen-9-ol** due to its high specificity, sensitivity, and ability to separate the analyte from potential

impurities and degradation products. The following protocol is a starting point and should be optimized and validated for your specific application.

Principle of the Method

This method utilizes reversed-phase HPLC with UV detection. The analyte is separated on a C18 column based on its hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a good peak shape and resolution.

Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

Instrumentation and Reagents

- **HPLC System:** A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- **Column:** A C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size) is a good starting point.
- **Data Acquisition and Processing Software:** To control the HPLC system and analyze the data.
- **Solvents:** HPLC grade acetonitrile and methanol.
- **Water:** High-purity water (e.g., Milli-Q or equivalent).
- **Buffers:** Formic acid or ammonium acetate for pH adjustment of the mobile phase.
- **Reference Standard:** A well-characterized standard of **9-Allyl-2-chlorothioxanthen-9-ol** with a known purity.

Detailed Protocol

Step 1: Standard and Sample Preparation

- **Standard Stock Solution (1 mg/mL):** Accurately weigh about 10 mg of the **9-Allyl-2-chlorothioxanthen-9-ol** reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- **Sample Preparation:** The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For a drug product, an extraction step may be necessary.

Step 2: Chromatographic Conditions

Parameter	Recommended Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 μ m	Provides good retention and separation for moderately non-polar compounds.
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile	Formic acid helps to protonate silanol groups on the column, improving peak shape. Acetonitrile is a common organic modifier with good UV transparency.
Gradient Elution	Start with a gradient from 60% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and then re-equilibration.	A gradient is recommended to ensure elution of any potential late-eluting impurities and to shorten the run time.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Column Temperature	30 $^{\circ}$ C	Maintaining a constant temperature ensures reproducible retention times.
Injection Volume	10 μ L	Can be adjusted based on sensitivity requirements.
Detection Wavelength	Monitor at the λ_{\max} of 9-Allyl-2-chlorothioxanthen-9-ol (determine by DAD or UV scan, likely in the 254-280 nm range).	Provides maximum sensitivity for the analyte.

Step 3: System Suitability

Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 25 μ g/mL working standard solution five times and evaluate the following parameters:

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$

Method Validation

The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.

[6][7][8][9]

Validation Parameter	Description and Protocol
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies and analysis of placebo samples (if applicable).
Linearity	The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze the calibration standards in triplicate and perform a linear regression analysis. The correlation coefficient (r^2) should be ≥ 0.999 .
Range	The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. For an assay, this is typically 80-120% of the test concentration.[6]
Accuracy	The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
Precision	The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: - Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The RSD should be $\leq 2.0\%$. - Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD should be $\leq 2.0\%$.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. Can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. Introduce small changes to the method (e.g., ± 0.2 units in mobile phase pH, $\pm 5^\circ\text{C}$ in column temperature, $\pm 10\%$ in organic composition of the mobile phase) and assess the impact on the results.^[6]

Forced Degradation Study

Forced degradation studies are crucial for developing a stability-indicating method.^{[10][11][12]} They help to identify potential degradation products and demonstrate the specificity of the analytical method.^{[13][14]}

Protocol:

- Prepare a stock solution of **9-Allyl-2-chlorothioxanthen-9-ol**.
- Subject aliquots of the stock solution to the following stress conditions:
 - Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
 - Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
 - Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
 - Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours.
 - Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified period.

- Neutralize the acidic and basic samples before analysis.
- Analyze all stressed samples by the developed HPLC method.
- Evaluate the chromatograms for:
 - A decrease in the peak area of the parent drug.
 - The appearance of new peaks corresponding to degradation products.
 - The resolution between the parent drug peak and the degradation product peaks.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[\[13\]](#)

Secondary Analytical Technique: UV-Vis Spectrophotometry

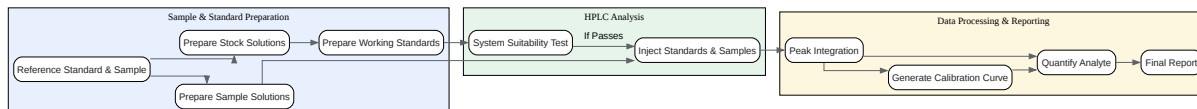
For a quick, simple, and cost-effective estimation of **9-Allyl-2-chlorothioxanthen-9-ol** in a pure sample, UV-Vis spectrophotometry can be employed.[\[15\]](#)[\[16\]](#) However, this method is not specific and should not be used for stability samples or in the presence of interfering substances.

Protocol

- Determine the λ_{\max} : Scan a dilute solution of **9-Allyl-2-chlorothioxanthen-9-ol** in a suitable solvent (e.g., methanol or acetonitrile) from 200 to 400 nm to determine the wavelength of maximum absorbance (λ_{\max}).
- Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λ_{\max} . Plot a graph of absorbance versus concentration.
- Sample Analysis: Prepare a solution of the sample with an unknown concentration and measure its absorbance at the λ_{\max} . Determine the concentration from the calibration curve.

Visualizations

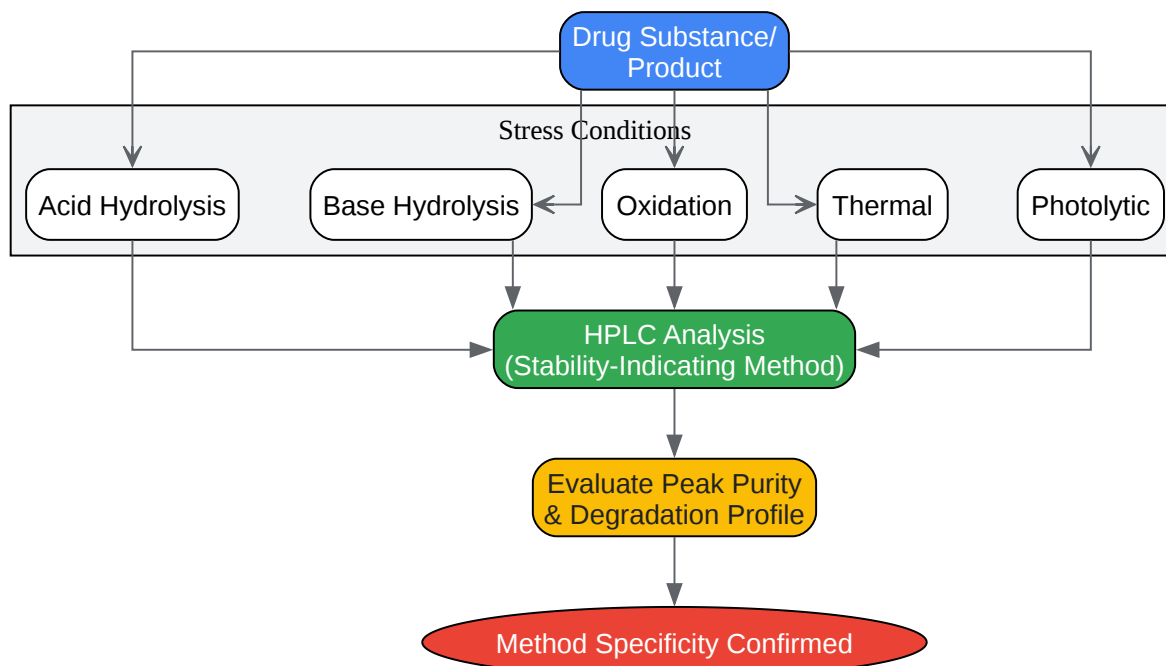
Overall Analytical Workflow



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Caption: Workflow for HPLC quantification of **9-Allyl-2-chlorothioxanthen-9-ol**.

Forced Degradation Study Logic



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Caption: Logical flow of a forced degradation study.

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